molecular formula C19H23NO5 B5164013 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5164013
M. Wt: 345.4 g/mol
InChI Key: QSSRFIRPIYTBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a pharmaceutical company based in the United Kingdom. AH-7921 is structurally similar to other opioid drugs such as fentanyl and morphine, but it has a unique chemical structure that gives it distinct properties and effects.

Mechanism of Action

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals and produces a euphoric effect. It also activates the reward pathway in the brain, which can lead to addiction and dependence with prolonged use.
Biochemical and Physiological Effects:
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a similar pharmacological profile to other opioids, including respiratory depression, sedation, and constipation. It also has the potential to cause euphoria and addiction, which can lead to abuse and overdose.

Advantages and Limitations for Lab Experiments

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments, including its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and dependence makes it a challenging compound to work with, and caution must be taken when handling and administering it.

Future Directions

There are several potential future directions for research on 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including its use as a pain management drug, its potential as a treatment for opioid addiction, and its potential for abuse and dependence. Further studies are needed to fully understand the pharmacological effects and potential risks associated with this compound. Additionally, new synthetic analogs of 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one are being developed and studied for their potential therapeutic benefits.

Synthesis Methods

The synthesis of 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 1,3-benzodioxole with 4-piperidone. The resulting intermediate is then reacted with hexylmagnesium bromide to form the final product. The synthesis process is relatively complex and requires specialized equipment and expertise.

Scientific Research Applications

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied extensively in the field of pain management and has shown promising results in preclinical studies. It has been found to be a potent analgesic with a high affinity for the mu-opioid receptor. 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a treatment for opioid addiction and withdrawal symptoms.

properties

IUPAC Name

3-acetyl-2-(1,3-benzodioxol-5-yl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-3-4-5-6-9-20-17(16(12(2)21)18(22)19(20)23)13-7-8-14-15(10-13)25-11-24-14/h7-8,10,17,22H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRFIRPIYTBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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